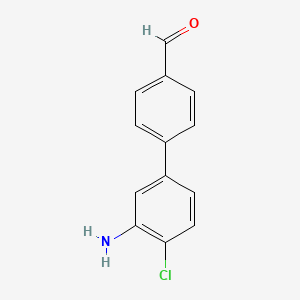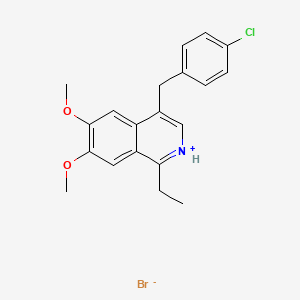
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a p-chlorobenzyl group, dimethoxy groups, and an isoquinoline core, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure. The p-chlorobenzyl group is then introduced through a nucleophilic substitution reaction, often using p-chlorobenzyl chloride as a reagent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like p-chlorobenzyl chloride and various nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of neurology and oncology.
Mécanisme D'action
The mechanism of action of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl chloride: Shares the p-chlorobenzyl group but lacks the isoquinoline core.
6,7-Dimethoxy-1-ethylisoquinoline: Similar isoquinoline structure but without the p-chlorobenzyl group.
Uniqueness
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific and industrial applications .
Propriétés
Numéro CAS |
62334-28-5 |
|---|---|
Formule moléculaire |
C20H21BrClNO2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-1-ethyl-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C20H20ClNO2.BrH/c1-4-18-17-11-20(24-3)19(23-2)10-16(17)14(12-22-18)9-13-5-7-15(21)8-6-13;/h5-8,10-12H,4,9H2,1-3H3;1H |
Clé InChI |
NMHCHTCVEYCSRL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=[NH+]C=C(C2=CC(=C(C=C21)OC)OC)CC3=CC=C(C=C3)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



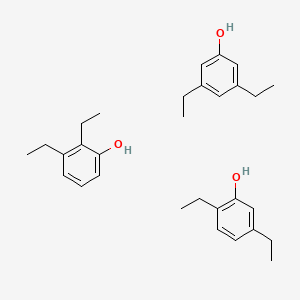
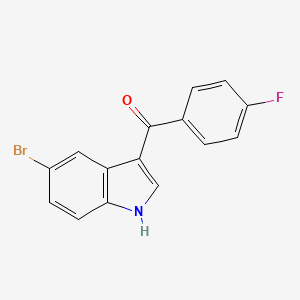

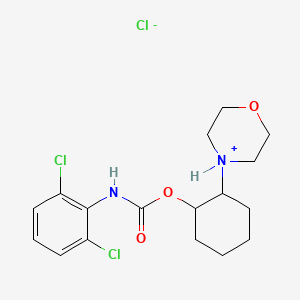
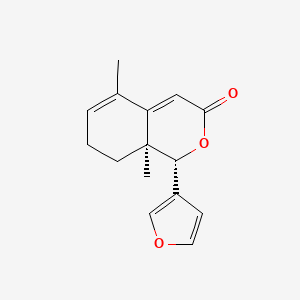
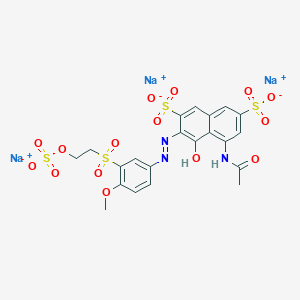
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

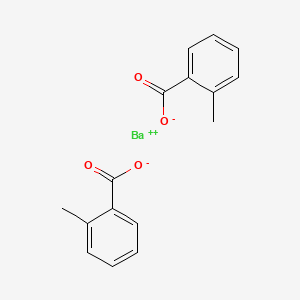
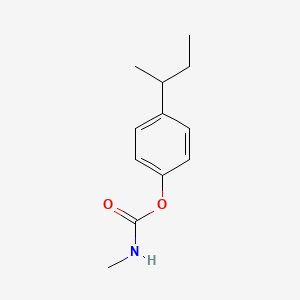

![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
